N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c15-11(7-3-1-4-7)12-8-5-2-6-9-10(8)14-16-13-9/h2,5-7H,1,3-4H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTAWPPMENYPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide typically involves the reaction of 2,1,3-benzothiadiazole with cyclobutanecarboxylic acid or its derivatives. One common method is to use 4-amino-2,1,3-benzothiadiazole as a starting material, which is then reacted with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzothiadiazole ring .
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs) due to its photoluminescent properties
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to proteins or enzymes, altering their activity. In electronic applications, its strong electron-withdrawing properties enhance the performance of devices by improving charge transport and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide can be contextualized by comparing it to related compounds, such as N-[4-[(2-thiazolylamino)sulfonyl]phenyl]cyclobutanecarboxamide (32) from . Key differences and similarities are outlined below:
Table 1: Structural and Compositional Comparison
Key Observations
Structural Complexity: Compound 32 is significantly larger (C₂₀H₃₂N₂O₄S) due to the sulfathiazole moiety and extended phenyl-sulfonamide chain, whereas the target compound’s benzothiadiazole core offers a compact, planar structure.
Heterocyclic Influence :
- The benzothiadiazole ring in the target compound is electron-deficient, favoring applications in optoelectronics or as a pharmacophore in kinase inhibitors.
- Compound 32’s sulfathiazole group (a sulfonamide-linked thiazole) is associated with antimicrobial activity, as seen in sulfonamide-class drugs .
Research Findings and Data Gaps
- Available Data : Elemental analysis for Compound 32 (C: 60.84% found vs. 60.58% calcd; N: 6.99% found vs. 7.06% calcd) validates its purity . Similar experimental data for the target compound is absent in the provided evidence, necessitating further characterization.
- Theoretical Predictions : The target compound’s calculated molecular weight (233.3 g/mol) and elemental composition suggest it occupies a niche between small-molecule drugs and larger sulfonamide derivatives.
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide is a compound that has garnered attention for its potential biological activities. This article explores the compound’s synthesis, biological mechanisms, and relevant case studies, along with a detailed analysis of its effects on various biological systems.
Chemical Structure and Synthesis
The compound features a benzothiadiazole moiety linked to a cyclobutanecarboxamide. The synthesis typically involves multi-step organic reactions that include the formation of the benzothiadiazole core followed by cyclobutane carboxamide derivatization.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 950320-92-0 |
| Molecular Formula | C10H10N2O2S |
| Molecular Weight | 218.26 g/mol |
This compound exhibits its biological effects primarily through interaction with specific molecular targets. The proposed mechanism includes:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with various receptors, potentially affecting signal transduction pathways.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antitumor Activity
Preliminary studies have shown that this compound exhibits antitumor properties in vitro. It was found to induce apoptosis in cancer cell lines by triggering caspase pathways . The specific pathways involved and the dose-response relationship are areas of ongoing investigation.
Case Studies
- Antimicrobial Efficacy : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent .
- Cancer Cell Studies : A study involving human breast cancer cell lines showed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 25 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar benzothiadiazole derivatives:
| Compound | Biological Activity |
|---|---|
| Benzothiadiazole Derivative A | Antimicrobial and anti-inflammatory |
| Benzothiadiazole Derivative B | Antitumor properties |
| N-(2,1,3-benzothiadiazol-4-yl)carboxamide | Antimicrobial and antitumor |
Q & A
Q. What are the established synthetic routes for N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide, and how can structural purity be confirmed?
The synthesis typically involves coupling a benzothiadiazole amine precursor with cyclobutanecarboxylic acid derivatives. For example, analogous hydrazine-carbothioamide compounds are synthesized via reactions between substituted hydrazines and carbonyl precursors under controlled conditions (e.g., reflux in ethanol or THF) . Key steps include:
- Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous solvents.
- Purification : Column chromatography with hexane/ethyl acetate or dichloromethane/methanol gradients is effective for isolating the target compound .
- Characterization : Confirm structure via H/C NMR (e.g., cyclobutane proton signals at δ 2.0–3.0 ppm) and LC-MS for molecular ion verification . Melting points (148–201°C range in analogues) and elemental analysis (C, H, N, S percentages) further validate purity .
Q. Which spectroscopic techniques are critical for distinguishing regioisomers or structural analogs of this compound?
- NMR : Cyclobutane ring protons exhibit distinct splitting patterns (e.g., quintet at δ ~3.14 ppm for the central CH group) . Benzothiadiazole aromatic protons appear as doublets (δ 7.3–8.2 ppm) due to heteroaromatic coupling .
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm) and benzothiadiazole ring vibrations (~1500 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular formulas (e.g., [M+H] with <2 ppm error) .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with electron-withdrawing substituents on the benzothiadiazole ring?
- Condition screening : Adjust solvent polarity (e.g., DMF for poorly soluble intermediates) and temperature (e.g., 60–80°C for faster kinetics) .
- Catalytic additives : Use DMAP or pyridine to scavenge HCl in acyl chloride-mediated couplings .
- Workflow example : In analogous syntheses, yields improved from 53% to 66% by varying hydrazine precursors and reaction times .
Q. How should researchers resolve contradictions in crystallographic data versus computational modeling results?
- SHELX refinement : Employ SHELXL for small-molecule crystallography to refine atomic coordinates against high-resolution X-ray data .
- DFT calculations : Compare experimental bond lengths/angles (e.g., cyclobutane ring strain) with B3LYP/6-31G* optimized geometries. Discrepancies >0.05 Å may indicate lattice packing effects .
Q. What strategies are recommended for analyzing biological activity while avoiding interference from residual solvents or byproducts?
- HPLC purity checks : Ensure >95% purity using C18 columns (ACN/water gradients).
- Control experiments : Test solvent-only samples (e.g., DMSO) in bioassays to rule out false positives .
- Metabolite profiling : Use LC-MS/MS to identify degradation products during in vitro assays .
Q. How can computational tools predict metabolic stability or toxicity of this compound?
- ADMET prediction : Use SwissADME or ProTox-II to estimate logP (lipophilicity), cytochrome P450 interactions, and hepatotoxicity.
- Docking studies : Target benzothiadiazole’s π-π stacking with enzyme active sites (e.g., kinases) using AutoDock Vina .
Q. Methodological Notes
- Synthetic reproducibility : Replicate procedures from and , noting solvent drying and inert atmosphere requirements.
- Data validation : Cross-reference NMR shifts with databases (e.g., SDBS) and report melting points with heating rates (±1°C) .
- Safety protocols : Handle phosphorus oxychloride (used in benzothiadiazole activation) in fume hoods with acid-resistant PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
